molecular formula C19H26O2 B12290857 19-r-4-Hydroxyabieta-8,11,13-trien-7-one

19-r-4-Hydroxyabieta-8,11,13-trien-7-one

Cat. No.: B12290857
M. Wt: 286.4 g/mol
InChI Key: PTQFIYQNKVSVGM-UHFFFAOYSA-N
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Description

19-r-4-Hydroxyabieta-8,11,13-trien-7-one is a diterpenoid compound derived from abietane. It is known for its unique structure and significant biological activities. This compound is part of a larger family of abietane diterpenoids, which are commonly found in coniferous plants and have been studied for their diverse pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 19-r-4-Hydroxyabieta-8,11,13-trien-7-one typically involves the oxidation of abietic acid derivatives. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the hydroxyl group at the 4-position and the ketone group at the 7-position .

Industrial Production Methods

Industrial production of this compound often involves the extraction of abietic acid from natural sources, followed by chemical modification. The process includes several steps of purification and chemical reactions to achieve the desired structure. The use of advanced chromatographic techniques ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

19-r-4-Hydroxyabieta-8,11,13-trien-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various hydroxylated and ketonated derivatives of the original compound. These derivatives often exhibit enhanced or modified biological activities .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It operates by selectively manipulating intricate cellular signaling cascades, particularly those involved in carcinogenesis. This selective interaction leads to the inhibition of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

19-r-4-Hydroxyabieta-8,11,13-trien-7-one is unique due to its specific hydroxyl and ketone functional groups, which confer distinct biological activities. Its ability to selectively interact with cellular signaling pathways sets it apart from other similar compounds .

Properties

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

IUPAC Name

1-hydroxy-1,4a-dimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one

InChI

InChI=1S/C19H26O2/c1-12(2)13-6-7-15-14(10-13)16(20)11-17-18(15,3)8-5-9-19(17,4)21/h6-7,10,12,17,21H,5,8-9,11H2,1-4H3

InChI Key

PTQFIYQNKVSVGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)O)C

Origin of Product

United States

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